molecular formula C10H8ClN7S B7817474 5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine

5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B7817474
M. Wt: 293.74 g/mol
InChI Key: AVWGUODFGPXOOR-UHFFFAOYSA-N
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Description

5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both tetrazole and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the 3-chlorophenyl group further enhances its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to form 3-chlorobenzyl azide. The azide is then cyclized to form the tetrazole ring.

    Formation of the Thiadiazole Ring: The tetrazole derivative is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the tetrazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or hydrazines.

    Substitution: Products will vary depending on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in the treatment of various diseases due to its pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-1,2,3,4-tetrazole: Similar in structure but lacks the thiadiazole ring.

    1,3,4-Thiadiazole-2-amine: Similar in structure but lacks the tetrazole ring.

Uniqueness

The combination of both tetrazole and thiadiazole rings in 5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine makes it unique. This dual-ring system can confer unique biological activities and chemical reactivity that are not present in compounds with only one of these rings.

Properties

IUPAC Name

5-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN7S/c11-7-3-1-2-6(4-7)9-14-17-18(16-9)5-8-13-15-10(12)19-8/h1-4H,5H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWGUODFGPXOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(N=N2)CC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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